Amonafide-d6

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

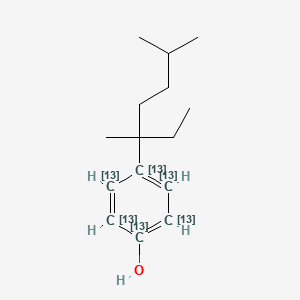

Amonafide-d6 is a deuterium-labeled analog of Amonafide, a compound that has been extensively studied for its potential in cancer treatment. The deuterium labeling in this compound enhances its stability and accuracy in analytical and pharmacokinetic research, making it a valuable tool in scientific studies .

Wissenschaftliche Forschungsanwendungen

Amonafide-d6 is widely used in scientific research due to its enhanced stability and accuracy. Some of its applications include:

Analytical Chemistry: Used as an internal standard in mass spectrometry and liquid chromatography to improve the accuracy of quantification.

Pharmacokinetics: Helps in studying the metabolic pathways and pharmacokinetics of Amonafide in biological samples.

Cancer Research: Investigated for its potential in treating various cancers, including breast, ovarian, and prostate cancer

Drug Development: Used in the development of new derivatives with improved anticancer properties and reduced toxicity.

Wirkmechanismus

Target of Action

Amonafide-d6 primarily targets DNA topoisomerase II (Topo II) . Topo II is an essential enzyme that alters the topologic states of DNA during transcription, playing a crucial role in DNA replication, transcription, and chromosome segregation .

Mode of Action

This compound is a DNA intercalating agent and an inhibitor of Topo II . As an intercalating agent, it inserts itself between the DNA base pairs, causing distortions in the DNA helix. This distortion interferes with the normal functioning of Topo II, inhibiting its ability to manage DNA supercoiling and hindering DNA replication and transcription .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Topo II cycle . By inhibiting Topo II, this compound disrupts the normal cell cycle, leading to cell cycle arrest . This disruption can lead to apoptosis, or programmed cell death, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

Studies on amonafide suggest that it is metabolized in humans byN-acetyl transferase-2 (NAT2) into a toxic form . The rate of acetylation can vary among individuals, affecting the drug’s bioavailability

Result of Action

The primary result of this compound action is the induction of apoptosis in cancer cells . It achieves this by disrupting the normal cell cycle, leading to cell cycle arrest and subsequent cell death . This compound has been studied in patients with various types of malignant solid tumors and has shown activity in Acute Myeloid Leukemia (AML) .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Amonafide-d6, like its parent compound Amonafide, is a DNA intercalating agent and an inhibitor of topoisomerase II . It interacts with the ATPase domain of human topoisomerase IIα . The action of this compound against topoisomerase II is largely ATP independent . It leads to cleavage of DNA at a very restricted set of sites compared to other topoisomerase II poisons .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. It induces DNA cleavage, tumor cell cycle arrest, and apoptosis in a topoisomerase II-dependent manner . It also exhibits potent inhibitory activity against cisplatin-resistant tumor cell lines .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with topoisomerase II. It functions as a topoisomerase II poison, stabilizing topoisomerase II covalent complexes . This leads to the interruption of the breakage/reunion reaction of the enzyme, resulting in the accumulation of topoisomerase II-DNA covalent intermediate, the cleavage complex, and causing cell death .

Temporal Effects in Laboratory Settings

For instance, Amonafide has been shown to induce DNA double-strand breaks, tumor cell cycle arrest, and apoptosis in a topoisomerase II-dependent manner .

Dosage Effects in Animal Models

Specific studies on the dosage effects of this compound in animal models are currently lacking. Studies on Amonafide, the parent compound, have shown that it has significant anticancer activity in various human tumor cell lines .

Metabolic Pathways

Amonafide, the parent compound of this compound, is metabolized in part to N-acetyl-amonafide . This metabolic process involves the polymorphic N-acetyl transferase 2 (NAT2) .

Transport and Distribution

As a DNA intercalating agent, it is expected to be distributed within the nucleus where it interacts with DNA and topoisomerase II .

Subcellular Localization

This compound, like its parent compound Amonafide, is expected to localize in the nucleus due to its role as a DNA intercalating agent . It may also be found in the cytoplasm where it can interact with topoisomerase II .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Amonafide-d6 is synthesized by incorporating deuterium into the dimethylaminoethyl side chain of Amonafide. The process involves the use of deuterated reagents to replace the hydrogen atoms with deuterium. The reaction conditions typically include controlled temperature and pressure to ensure the selective incorporation of deuterium .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and maintain the purity of the final product. Quality control measures are implemented to ensure the consistency and accuracy of the deuterium labeling .

Analyse Chemischer Reaktionen

Types of Reactions

Amonafide-d6 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert this compound to its reduced forms.

Substitution: Substitution reactions can introduce different functional groups into the this compound molecule

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution reactions

Major Products

The major products formed from these reactions include N-oxide derivatives, reduced forms of this compound, and substituted analogs with different functional groups .

Vergleich Mit ähnlichen Verbindungen

Amonafide-d6 is unique due to its deuterium labeling, which enhances its stability and accuracy in research applications. Similar compounds include:

Numonafides: Derivatives of Amonafide with modifications to reduce toxicity while retaining anticancer properties.

Naphthalimides: A class of compounds to which Amonafide belongs, known for their DNA intercalating properties.

Amonafide N-mustard derivatives: Compounds with similar but higher cytotoxic activity compared to Amonafide.

These compounds share similar mechanisms of action but differ in their chemical structures and specific applications, highlighting the uniqueness of this compound in scientific research.

Eigenschaften

IUPAC Name |

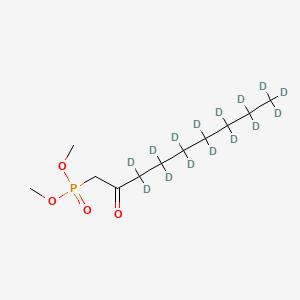

5-amino-2-[2-[bis(trideuteriomethyl)amino]ethyl]benzo[de]isoquinoline-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2/c1-18(2)6-7-19-15(20)12-5-3-4-10-8-11(17)9-13(14(10)12)16(19)21/h3-5,8-9H,6-7,17H2,1-2H3/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPALIKSFLSVKIS-WFGJKAKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one-d15](/img/structure/B565111.png)

![2-Hydroxyamino-3,8-dimethylimidazo[4,5-f]quinoxaline-d3](/img/structure/B565117.png)

![2-Amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-F]quinoxaline-d3](/img/structure/B565118.png)

![5-(2-Ethoxy-5-((4-methylpiperazin-1-yl)sulfonothioyl)phenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B565127.png)